molecular formula C15H20N2O3 B12930852 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione CAS No. 7153-57-3

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12930852
CAS No.: 7153-57-3
M. Wt: 276.33 g/mol
InChI Key: BQZHIDOEJWGMOX-UHFFFAOYSA-N
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Description

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and muscle relaxants. The unique structure of this compound makes it a subject of interest for various scientific research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of benzyloxy and methylpropyl intermediates.

    Formation of Imidazolidine Ring: The intermediates undergo cyclization to form the imidazolidine ring. This step often requires the use of strong bases or acids as catalysts.

    Final Product Formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced imidazolidine derivatives

    Substitution: Formation of substituted imidazolidine compounds

Scientific Research Applications

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its anticonvulsant and muscle relaxant properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby exerting its anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylimidazolidine-2,4-dione: A simpler analog without the benzyloxy and methylpropyl groups.

    2-(Benzyloxy)-2-methylpropylimidazolidine-2,4-dione: Lacks the 5-methyl group.

    5-(2-Methylpropyl)-5-methylimidazolidine-2,4-dione: Lacks the benzyloxy group.

Uniqueness

5-(2-(Benzyloxy)-2-methylpropyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of both benzyloxy and methylpropyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

7153-57-3

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

5-methyl-5-(2-methyl-2-phenylmethoxypropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O3/c1-14(2,20-9-11-7-5-4-6-8-11)10-15(3)12(18)16-13(19)17-15/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19)

InChI Key

BQZHIDOEJWGMOX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CC(C)(C)OCC2=CC=CC=C2

Origin of Product

United States

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